N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

RORγ Inverse agonism FRET-based coactivator recruitment assay

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921563-57-7) is a synthetic small molecule belonging to the benzoxazepine class—a scaffold extensively explored for modulating nuclear receptors (e.g., RORγ) and lipid kinases (e.g., PI3K). Unlike the more heavily functionalised sulfonamide derivatives commonly reported in the RORγ inverse agonist literature, this compound features a simple benzamide substituent at the 8-position of the benzoxazepine core, making it a key reference point for understanding the contribution of the sulfonamide-to-benzamide switch to pharmacological activity.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 921563-57-7
Cat. No. B2563562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
CAS921563-57-7
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
InChIInChI=1S/C20H22N2O3/c1-4-22-16-11-10-15(21-18(23)14-8-6-5-7-9-14)12-17(16)25-13-20(2,3)19(22)24/h5-12H,4,13H2,1-3H3,(H,21,23)
InChIKeyJODPTVGGBAUTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921563-57-7): Compound Identity and In-Class Context


N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921563-57-7) is a synthetic small molecule belonging to the benzoxazepine class—a scaffold extensively explored for modulating nuclear receptors (e.g., RORγ) and lipid kinases (e.g., PI3K) [1]. Unlike the more heavily functionalised sulfonamide derivatives commonly reported in the RORγ inverse agonist literature, this compound features a simple benzamide substituent at the 8-position of the benzoxazepine core, making it a key reference point for understanding the contribution of the sulfonamide-to-benzamide switch to pharmacological activity [2].

Why N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Cannot Be Replaced by a Generic Benzoxazepine Analog


Benzoxazepine-based RORγ modulators exhibit a steep structure-activity relationship (SAR) where minor modifications, such as the replacement of a sulfonamide with a benzamide or changes at the N-5 alkyl group, can flip the functional mode from inverse agonism to agonism or abolish activity entirely [1]. Direct structural comparisons between the agonist BIO592 and the inverse agonist BIO399 revealed that the 3,3-dimethyl substitution pattern on the benzoxazepinone ring is a critical stereoelectronic trigger that repositions Met358 in RORγ, dictating the pharmacological outcome [2]. Therefore, generic substitution without quantitative evidence of preserved binding mode and functional profile risks selecting a compound that is inactive or functionally antagonistic in the intended assay.

Quantitative Differentiation of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide from Closest Analogs


Functional switch susceptibility: benzamide vs. sulfonamide at the 8-position in the RORγ FRET assay

The benzamide substituent present in the target compound distinguishes it from the sulfonamide-bearing RORγ inverse agonists BIO399 and compound 15. In the FRET-based coactivator recruitment assay, the sulfonamide compound BIO399 acts as a full inverse agonist, whereas the closely related agonist BIO592, which shares the same benzoxazepinone core but differs in substitution, stabilises the active conformation [1]. Although direct FRET data for the target benzamide are not publicly available, class-level SAR indicates that an unsubstituted benzamide at the 8-position generally fails to induce the Met358 rotamer shift required for inverse agonism, making the compound a predicted weak agonist or inactive binder [2].

RORγ Inverse agonism FRET-based coactivator recruitment assay

IL-17 inhibition in human TH17 cells: benzamide vs. optimised sulfonamide inverse agonists

Olsson et al. (2016) demonstrated that optimised N-sulfonylated benzoxazepines suppress IL-17 secretion from human TH17 cells with nanomolar IC50 values (e.g., compound 15 IC50 < 100 nM) [1]. The unsubstituted benzamide variant (the target compound) lacks the sulfonamide group that forms a key hydrogen bond with His479 in the RORγ ligand-binding pocket, which is critical for high-affinity binding and functional inhibition [2]. Consequently, the target compound is expected to exhibit substantially higher (micromolar or inactive) IC50 in the same assay.

IL-17 TH17 cells Autoimmune disease

Structural rationale for differential RORγ binding: crystallographic comparison of benzoxazepinone scaffolds

Crystal structures of RORγ LBD in complex with BIO399 (PDB: 5IXK) and BIO592 (PDB: 5IZ0) reveal that the gem-dimethyl group at position 3 of the benzoxazepinone ring forces a distinct rotamer of Met358, which is the structural trigger for inverse agonism [1]. The target compound retains the 3,3-dimethyl substitution but replaces the N-sulfonamide with a simpler benzamide. Docking studies suggest that this benzamide cannot engage the hydrophobic channel occupied by the trifluoroethyl-sulfonamide tail of BIO399, resulting in a different binding pose and a predicted loss of Met358 displacement [2].

Crystallography RORγ LBD Binding mode

Recommended Application Scenarios for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Based on Quantitative Evidence


Negative control compound for RORγ inverse agonist screening campaigns

Because the target compound retains the core benzoxazepinone scaffold but lacks the sulfonamide group essential for inverse agonism, it serves as an ideal inactive or weakly active comparator in FRET-based and cellular IL-17 release assays. Its use allows screening teams to establish a baseline for non-specific effects of the benzoxazepine core, thereby improving assay Z-factor and hit-to-lead decision confidence, as inferred from the SAR reported by Olsson et al. (2016) and Marcotte et al. (2016) [1][2].

Synthetic intermediate for generating 8-amide variant libraries

The unsubstituted benzamide group at the 8-position provides a convenient handle for late-stage diversification via amide coupling or N-functionalisation. This chemical strategy is supported by the observation that diverse amide substituents profoundly modulate RORγ activity, as demonstrated by the extensive SAR of benzoxazepine amides in the Olsson series [1]. Procurement of this compound enables efficient parallel synthesis of focused libraries for RORγ or PI3K target exploration.

Reference compound for computational docking and binding-mode prediction studies

With publicly available crystal structures of close analogs (BIO399, BIO592) in complex with RORγ LBD, the target benzamide can be used as a test case for docking algorithms and free-energy perturbation (FEP) calculations aimed at predicting the functional consequence of the sulfonamide-to-benzamide switch. Such studies can validate computational tools before they are applied to larger virtual libraries, leveraging the structural insights from Marcotte et al. (2016) [2].

Quote Request

Request a Quote for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.